5-Hydroxy-6-methoxy Duloxetine Sulfate

LC-MS/MS bioanalysis electrospray ionization polarity duloxetine metabolite quantification

5-Hydroxy-6-methoxy Duloxetine Sulfate (CAS 732983-57-2), also known as LY581920, is the sulfate conjugate of the phase-I metabolite 5-hydroxy-6-methoxy (S)-duloxetine. It is one of the two major circulating metabolites of the SNRI antidepressant duloxetine in human plasma.

Molecular Formula C19H21NO6S2
Molecular Weight 423.5 g/mol
Cat. No. B13407452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methoxy Duloxetine Sulfate
Molecular FormulaC19H21NO6S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC
InChIInChI=1S/C19H21NO6S2/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23)/t16-/m0/s1
InChIKeyXYZBSFYKOKLCKI-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6-methoxy Duloxetine Sulfate: The Reference-Standard-Designated Circulating Metabolite for Duloxetine Bioanalytical Studies


5-Hydroxy-6-methoxy Duloxetine Sulfate (CAS 732983-57-2), also known as LY581920, is the sulfate conjugate of the phase-I metabolite 5-hydroxy-6-methoxy (S)-duloxetine. It is one of the two major circulating metabolites of the SNRI antidepressant duloxetine in human plasma [1]. The compound is formally classified as a naphthyl-substituted thiophenepropanamine sulfate ester and exists as the (S)-enantiomer, consistent with the stereochemistry of the parent drug [2]. Its primary use is as a fully characterized analytical reference standard for LC-MS/MS method development, validation, and quality control in pharmacokinetic, bioequivalence, and ANDA-filing contexts [3][4].

Why a Generic Duloxetine Metabolite Standard Cannot Substitute for 5-Hydroxy-6-methoxy Duloxetine Sulfate in Regulated Bioanalysis


Duloxetine generates numerous phase-I and phase-II metabolites, but only two—4-hydroxy duloxetine glucuronide and 5-hydroxy-6-methoxy duloxetine sulfate—are the major circulating species in human plasma and the sole analytes for which validated LC-MS/MS methods have been published [1][2]. Interchanging this sulfate conjugate with a glucuronide conjugate or a non-conjugated phase-I metabolite is not analytically valid, as these species differ fundamentally in ionization polarity (negative vs. positive ESI), chromatographic retention, and mass spectrometric transitions, each requiring distinct, individually optimized method parameters [2]. Furthermore, generic metabolite standards often lack the (S)-enantiomeric purity and the full regulatory-compliant characterization data package required for Abbreviated New Drug Application (ANDA) submissions or pharmacopeial traceability, making this specific reference standard irreplaceable in regulated environments [3].

Quantitative Differentiation Evidence for 5-Hydroxy-6-methoxy Duloxetine Sulfate vs. Closest Analogs


Opposite Ionization Polarity Requirement Distinguishes Sulfate Conjugate from Co-Major Glucuronide Metabolite in LC-MS/MS

In the only validated LC-MS/MS method for simultaneous measurement of the two major circulating duloxetine metabolites, 5-hydroxy-6-methoxy duloxetine sulfate required negative electrospray ionization (ESI−) to achieve adequate sensitivity, whereas 4-hydroxy duloxetine glucuronide required positive electrospray ionization (ESI+). This orthogonal ionization requirement necessitates dedicated ion source polarity switching or separate analytical runs, directly influencing method design, throughput, and instrument selection [1].

LC-MS/MS bioanalysis electrospray ionization polarity duloxetine metabolite quantification

Regulatory-Readiness: Comprehensive Characterization Data Package for ANDA and DMF Filing

5-Hydroxy-6-methoxy Duloxetine Sulfate is supplied with a detailed characterization data package compliant with regulatory guidelines, explicitly designated for analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submission contexts. Traceability against pharmacopeial standards (USP or EP) can be provided upon request [1]. In contrast, generic duloxetine metabolite standards typically lack this regulatory-oriented documentation bundle and certified traceability chain.

reference standard certification ANDA filing regulatory compliance pharmacopeial traceability

Enantiomeric Integrity: (S)-Configuration Matches the Active Pharmaceutical Ingredient

The compound is unequivocally specified as the (S)-enantiomer, (S)-2-methoxy-5-(3-(methylamino)-1-(thiophen-2-yl)propoxy)naphthalen-1-yl hydrogen sulfate, as confirmed by the synthesis route from (S)-duloxetine and structural characterization [1][2]. Many commercially available duloxetine metabolite standards are offered as racemic mixtures or without defined stereochemistry, introducing an uncontrolled variable in chiral chromatographic separations and potentially compromising the accuracy of enantioselective assays.

enantiomeric purity chiral chromatography stereochemical specification

Validated Bioanalytical Method Range of 1–1000 ng/mL Defines the Quantitative Performance Envelope

The validated LC-MS/MS method for this sulfate conjugate achieved acceptable precision and accuracy across a calibration range of 1–1000 ng/mL in human plasma [1]. This range was established specifically for this metabolite and reflects the concentrations encountered in human pharmacokinetic studies following therapeutic duloxetine dosing. Generic or unvalidated standards provide no such pre-established quantitative performance benchmark, requiring de novo method development and range-finding.

bioanalytical method validation LLOQ ULOQ pharmacokinetic assay range

Molecular Identity and Physicochemical Property Differentiation vs. Non-Conjugated Phase-I Metabolite

The sulfate conjugation increases the molecular weight from 343.4 Da (non-conjugated 5-hydroxy-6-methoxy duloxetine, CAS 741693-79-8) to 423.5 Da for the sulfate form (CAS 732983-57-2), and adds an ionizable sulfate group that dramatically alters aqueous solubility, logD, and chromatographic behavior . The sulfate conjugate exhibits a predicted XLogP3-AA of 0.4 compared to an ACD/LogP of 2.70 for the non-conjugated form, indicating substantially higher hydrophilicity [1]. These differences make the sulfate conjugate unsuitable for direct substitution into assays designed for the non-conjugated metabolite.

molecular weight logP solubility sulfate conjugate

Primary Application Scenarios Where 5-Hydroxy-6-methoxy Duloxetine Sulfate is the Only Fit-for-Purpose Standard


Regulatory Bioequivalence and Pharmacokinetic Studies Requiring Validated Metabolite Quantification

In ANDA-submission bioequivalence studies for generic duloxetine products, regulatory agencies require quantification of the major circulating metabolite, 5-hydroxy-6-methoxy duloxetine sulfate. The only published fully validated LC-MS/MS method for this metabolite uses this specific reference standard and provides a calibration range of 1–1000 ng/mL with negative ESI detection . Using an alternative standard necessitates full re-validation, introducing regulatory risk and significant delays.

LC-MS/MS Method Development Requiring Ionization Polarity Optimization for Dual-Metabolite Panels

Laboratories developing methods that simultaneously measure the two major circulating duloxetine metabolites must account for the opposite ionization polarity requirements: this sulfate conjugate demands negative ESI, while 4-hydroxy duloxetine glucuronide requires positive ESI . Procuring both authentic, fully characterized reference standards is essential for establishing polarity-switching parameters, optimizing source conditions, and validating cross-talk absence.

Quality Control Release Testing and Stability-Indicating Assays for Duloxetine Drug Products

This sulfate conjugate is a known circulating metabolite and potential degradation-related impurity. It is used as an identification standard and system suitability marker in QC release testing for duloxetine hydrochloride drug products, as well as in forced degradation studies to establish method specificity . Its regulatory-compliant characterization data package supports direct integration into GMP quality control workflows and DMF filings [2].

Drug-Drug Interaction and Pharmacogenomic Studies Involving CYP1A2 and CYP2D6

Because 5-hydroxy-6-methoxy duloxetine sulfate is formed via sequential CYP1A2- and CYP2D6-mediated oxidation of the parent drug followed by sulfation , its plasma concentration serves as a phenotypic marker for combined CYP1A2/CYP2D6 activity. Studies investigating CYP2D6 poor metabolizers, CYP1A2 inducers/inhibitors, or genotype-guided dosing of duloxetine rely on this specific reference standard for accurate metabolite quantification [2].

Quote Request

Request a Quote for 5-Hydroxy-6-methoxy Duloxetine Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.